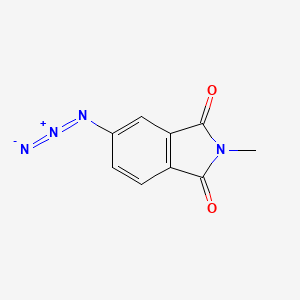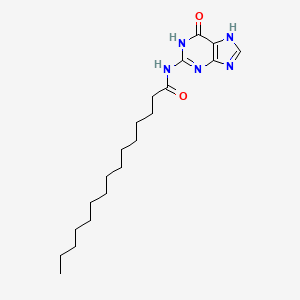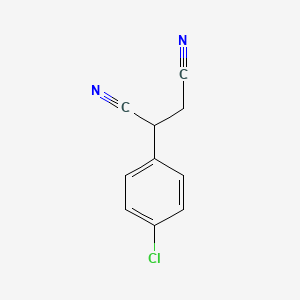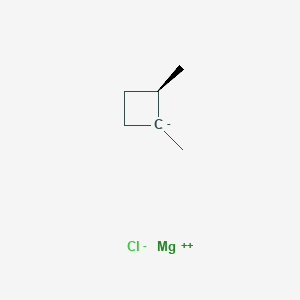methanone CAS No. 821796-68-3](/img/structure/B12523468.png)
[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aziridine ring, a sulfonyl group, and a phenylmethanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine in the presence of a base, followed by the introduction of a phenylmethanone group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s ability to undergo nucleophilic substitution makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research into the pharmaceutical applications of this compound includes its potential as an intermediate in the synthesis of antiviral and anticancer agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways or modify chemical structures, making it a valuable tool in both research and industrial applications. The molecular targets often include enzymes or receptors with nucleophilic active sites, allowing for selective modification.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: shares similarities with other sulfonyl aziridines and phenylmethanone derivatives, such as:
Uniqueness: The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone lies in its combination of an aziridine ring with a sulfonyl group and a phenylmethanone moiety. This combination provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
821796-68-3 |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H15NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-15(17)16(18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
KEDBVWKGBMUMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)

![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)

![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)





